molecular formula C15H18N4O2 B5442124 N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide

N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide

Katalognummer B5442124
Molekulargewicht: 286.33 g/mol
InChI-Schlüssel: IHRPFICAGYDSGN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide, also known as MP-10, is a small molecule that has been extensively studied for its potential therapeutic applications. MP-10 belongs to the class of compounds known as glycine transporter inhibitors, which have been shown to modulate the activity of glycine receptors in the brain.

Wirkmechanismus

N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide acts as a selective inhibitor of the glycine transporter GlyT1, which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide increases the availability of glycine in the synaptic cleft, which enhances the activity of NMDA receptors. NMDA receptors play a critical role in synaptic plasticity and learning and memory, and their dysfunction has been implicated in various neurological and psychiatric disorders.
Biochemical and Physiological Effects:
N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has been shown to increase extracellular glycine levels in the brain, which enhances NMDA receptor activity. This results in increased synaptic plasticity and improved cognitive function and memory. N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has also been shown to increase the release of dopamine in the prefrontal cortex, which may contribute to its antidepressant and anxiolytic effects. In addition, N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has been shown to reduce drug-seeking behavior in animal models of addiction, which may be due to its effects on NMDA receptor activity.

Vorteile Und Einschränkungen Für Laborexperimente

N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide is a well-characterized compound that is commercially available for research purposes. It has been extensively studied in animal models and has shown promising results for its potential therapeutic applications. However, N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has not yet been tested in human clinical trials, and its safety and efficacy in humans are not yet known. In addition, N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide may have off-target effects on other neurotransmitter systems, which could limit its therapeutic potential.

Zukünftige Richtungen

There are several future directions for research on N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide. One area of interest is the potential use of N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide as a treatment for Alzheimer's disease and other neurodegenerative disorders. Another area of interest is the potential use of N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide as a treatment for drug addiction, as it has shown promising results in animal models. In addition, further research is needed to determine the safety and efficacy of N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide in humans, and to identify any potential off-target effects. Overall, N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide is a promising compound that has the potential to be developed into a novel therapeutic agent for various neurological and psychiatric disorders.

Synthesemethoden

The synthesis of N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide involves the condensation of N-methylglycine with 6-oxo-3-phenylpyridazine-1-carboxylic acid ethyl ester in the presence of a coupling reagent such as EDCI or DCC. The resulting intermediate is then treated with hydrazine hydrate to yield N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide. The synthesis of N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has been optimized for high yield and purity, and the compound is commercially available for research purposes.

Wissenschaftliche Forschungsanwendungen

N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has been studied extensively for its potential therapeutic applications in various neurological and psychiatric disorders. It has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and schizophrenia. N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has also been shown to have antidepressant and anxiolytic effects in animal models of depression and anxiety. In addition, N~2~-methyl-N~1~-[2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl]glycinamide has been studied for its potential as a treatment for drug addiction, as it has been shown to reduce drug-seeking behavior in animal models of addiction.

Eigenschaften

IUPAC Name

2-(methylamino)-N-[2-(6-oxo-3-phenylpyridazin-1-yl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2/c1-16-11-14(20)17-9-10-19-15(21)8-7-13(18-19)12-5-3-2-4-6-12/h2-8,16H,9-11H2,1H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHRPFICAGYDSGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC(=O)NCCN1C(=O)C=CC(=N1)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.